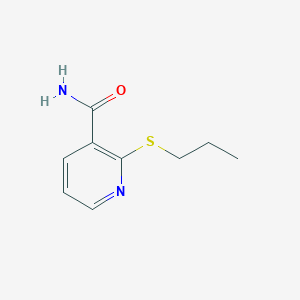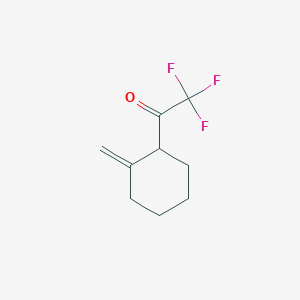
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one, also known as TF-MCH, is a chemical compound that has been gaining attention in the field of scientific research for its potential applications. This compound is a ketone derivative of cyclohexylamine and has a unique chemical structure that makes it an interesting subject for further study. In
Mechanism Of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling and protein folding. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to increase the activity of the sigma-1 receptor, which may lead to an increase in the release of certain neurotransmitters and the modulation of ion channels.
Biochemical And Physiological Effects
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has also been found to modulate the activity of ion channels, which may have implications for the treatment of epilepsy and other neurological disorders.
Advantages And Limitations For Lab Experiments
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one also has a unique chemical structure that makes it an interesting subject for further study. However, there are also limitations to its use in lab experiments. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has not been extensively studied, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models are not well characterized.
Future Directions
There are several future directions for research on 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. Another area of interest is the investigation of the effects of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one on different cell types and in vivo models. Additionally, the potential therapeutic applications of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression warrant further investigation.
Synthesis Methods
The synthesis of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one involves the reaction of 2,2,2-trifluoroacetophenone with 2-methylcyclohexanone in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions and yields 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
163882-74-4 |
|---|---|
Product Name |
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one |
Molecular Formula |
C9H11F3O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2 |
InChI Key |
YDBCNIWHFRBTRX-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
Canonical SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



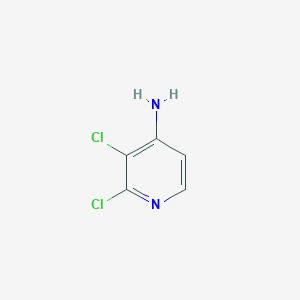
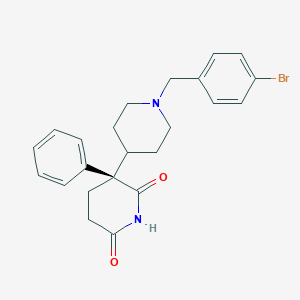
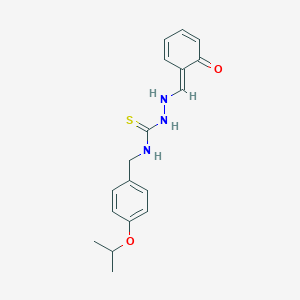
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
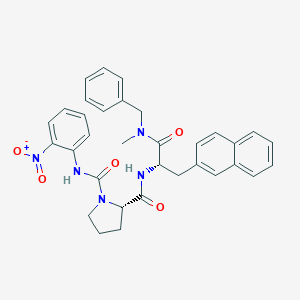
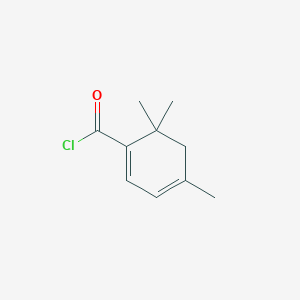
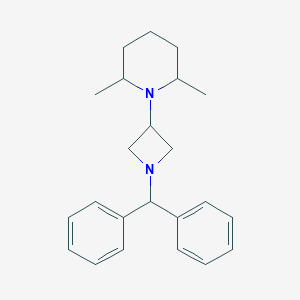
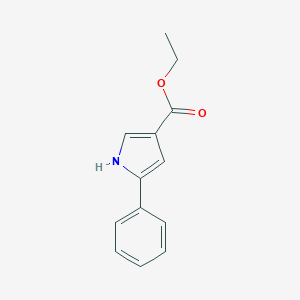
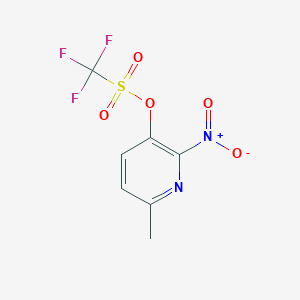
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
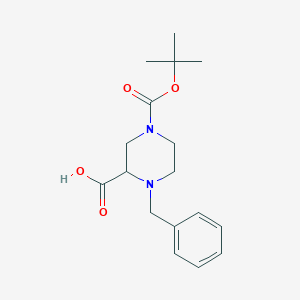
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)
